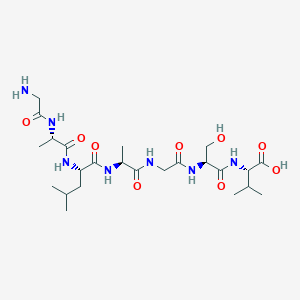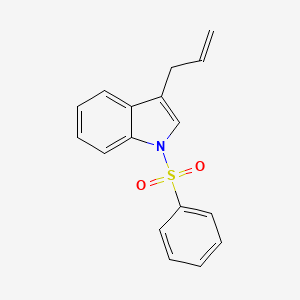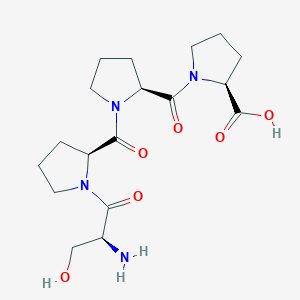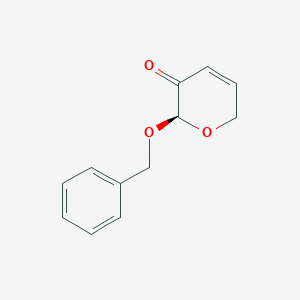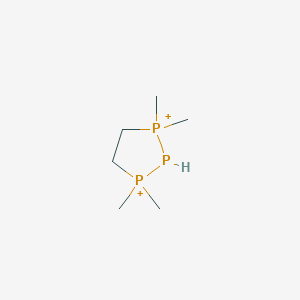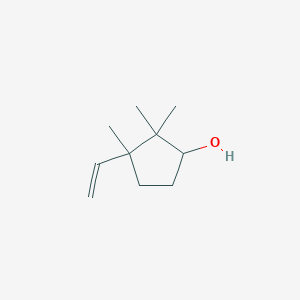
Cyclopentanol, 3-ethenyl-2,2,3-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanol, 3-ethenyl-2,2,3-trimethyl- is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are hydrocarbons that contain carbon atoms arranged in a ring structure. This particular compound is characterized by a cyclopentane ring with three methyl groups and one ethenyl group attached to it. The molecular formula for this compound is C10H18O .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentanol, 3-ethenyl-2,2,3-trimethyl- can be synthesized through various synthetic routes. One common method involves the addition-esterification reaction of cyclopentene with acetic acid, followed by a transesterification reaction with methanol . The optimal conditions for the addition-esterification reaction are a temperature range of 333.15 to 353.15 K and molar ratios of acetic acid to cyclopentene in the range of 2:1 to 3:1. For the transesterification reaction, the ideal temperature range is 323.15 to 343.15 K, with a molar ratio of methanol to cyclopentyl acetate in the range of 3:1 to 4:1 .
Industrial Production Methods
In industrial settings, cyclopentanol can be produced through the hydro-conversion of cyclopentanone, which is obtained by the decarboxylation of adipic acid at high temperatures . this process is limited due to the formation of pollutants.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanol, 3-ethenyl-2,2,3-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Substitution reactions can occur with halogens (e.g., chlorine or bromine) in the presence of light or a catalyst.
Major Products
Oxidation: The oxidation of cyclopentanol, 3-ethenyl-2,2,3-trimethyl- can yield cyclopentanone derivatives.
Reduction: Reduction typically results in the formation of cyclopentane derivatives.
Substitution: Substitution reactions can produce halogenated cyclopentane compounds.
Scientific Research Applications
Cyclopentanol, 3-ethenyl-2,2,3-trimethyl- has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in pharmaceuticals and drug development.
Industry: Utilized in the production of perfumes, dyes, and as a solvent for medicines and perfumes.
Mechanism of Action
The mechanism of action of cyclopentanol, 3-ethenyl-2,2,3-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo various biochemical transformations, leading to the formation of active metabolites that exert their effects through specific pathways. These pathways may involve the modulation of enzyme activity, receptor binding, and signal transduction processes.
Comparison with Similar Compounds
Cyclopentanol, 3-ethenyl-2,2,3-trimethyl- can be compared with other similar compounds such as:
Cyclopentanol: A simpler cycloalkane with a hydroxyl group attached to a cyclopentane ring.
Cyclopentanone: A ketone derivative of cyclopentane.
Cyclopentene: An unsaturated cycloalkane with a double bond in the ring.
The uniqueness of cyclopentanol, 3-ethenyl-2,2,3-trimethyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs .
Properties
CAS No. |
344942-18-3 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
3-ethenyl-2,2,3-trimethylcyclopentan-1-ol |
InChI |
InChI=1S/C10H18O/c1-5-10(4)7-6-8(11)9(10,2)3/h5,8,11H,1,6-7H2,2-4H3 |
InChI Key |
PXMRAETUVSSBJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCC1(C)C=C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


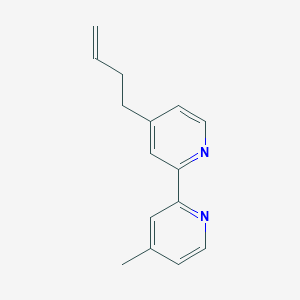
![3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine](/img/structure/B14254161.png)
![2-[(Benzyloxy)methyl]anthracene-9,10-dicarbonitrile](/img/structure/B14254162.png)
![1-[(Octadecyloxy)methyl]pyridin-1-ium bromide](/img/structure/B14254170.png)
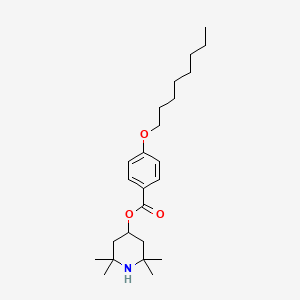
![{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone](/img/structure/B14254181.png)
![5-Methyl-2-oxaspiro[3.5]nonane](/img/structure/B14254200.png)
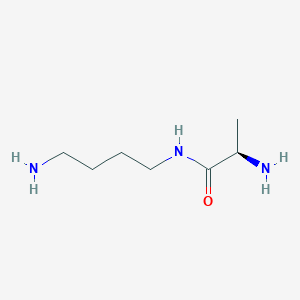
![4-[Di(1H-pyrrol-2-yl)methyl]phenol](/img/structure/B14254206.png)
